Sodium cyclohexyl(ethyl)carbamodithioate

Supramolecular chemistry Thallium(I) complexes Steric effects

Sodium cyclohexyl(ethyl)carbamodithioate (CAS 7346-67-0; molecular formula C₉H₁₆NNaS₂; MW 225.4 g/mol) is an N,N‑disubstituted dithiocarbamate salt bearing one cyclohexyl and one ethyl substituent on the dithiocarbamate nitrogen. This substitution pattern places it within the dialkyldithiocarbamate family but distinguishes it from the widely used sodium diethyldithiocarbamate through the presence of a bulky cyclohexyl ring.

Molecular Formula C9H16NNaS2
Molecular Weight 225.4 g/mol
CAS No. 7346-67-0
Cat. No. B6612263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium cyclohexyl(ethyl)carbamodithioate
CAS7346-67-0
Molecular FormulaC9H16NNaS2
Molecular Weight225.4 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)C(=S)[S-].[Na+]
InChIInChI=1S/C9H17NS2.Na/c1-2-10(9(11)12)8-6-4-3-5-7-8;/h8H,2-7H2,1H3,(H,11,12);/q;+1/p-1
InChIKeyOSFXFAMIJHXFIL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium cyclohexyl(ethyl)carbamodithioate (CAS 7346-67-0) – Baseline Profile for Scientific Procurement


Sodium cyclohexyl(ethyl)carbamodithioate (CAS 7346-67-0; molecular formula C₉H₁₆NNaS₂; MW 225.4 g/mol) is an N,N‑disubstituted dithiocarbamate salt bearing one cyclohexyl and one ethyl substituent on the dithiocarbamate nitrogen . This substitution pattern places it within the dialkyldithiocarbamate family but distinguishes it from the widely used sodium diethyldithiocarbamate through the presence of a bulky cyclohexyl ring. Dithiocarbamates are versatile ligands capable of stabilizing metal ions across multiple oxidation states, and small modifications to the N‑substituents can drive significant changes in complex geometry, thermal stability, and supramolecular architecture [1]. This compound serves as a precursor for transition‑metal and main‑group metal dithiocarbamate complexes employed in corrosion inhibition, nanomaterial synthesis, and mineral flotation.

Why Sodium cyclohexyl(ethyl)carbamodithioate Cannot Be Replaced by Generic Dithiocarbamates


Dialkyldithiocarbamates are not functionally interchangeable because the steric and electronic character of the N‑substituents governs ligand bite angle, complex geometry, thermal decomposition pathway, and surface adsorption behaviour. The ethyl/cyclohexyl combination generates a stereoelectronic profile distinct from both the smaller diethyl and the bulkier dicyclohexyl analogs. This profile manifests as measurable differences in coordination geometry (e.g., tetrahedral vs. square‑planar Niᴵᴵ complexes [1]), supramolecular contacts (absence of Tl···H short interactions vs. the methyl analog [2]), and corrosion inhibition efficiency [3]. Substituting a generic dithiocarbamate without accounting for these substituent‑dependent effects risks altered reactivity, compromised selectivity in flotation separations, and unpredictable thermal decomposition behaviour in single‑source precursor applications.

Sodium cyclohexyl(ethyl)carbamodithioate – Quantitative Differentiation Evidence vs. Closest Analogs


Steric Control of Supramolecular Architecture in Thallium(I) Dithiocarbamate Dimers

In dimeric thallium(I) dithiocarbamate complexes, the ethylcyclohexyl derivative eliminates a Tl···H short contact that is present in the methylcyclohexyl analog. Single‑crystal X‑ray diffraction shows that [Tl(echdtc)]₂ (echdtc = N‑ethylcyclohexyldithiocarbamate) lacks the Tl···H interaction observed in [Tl(mchdtc)]₂ (mchdtc = N‑methylcyclohexyldithiocarbamate) because the introduction of the ethyl group alters the cyclohexyl ring conformation [1]. This steric effect tunes the thallophilic contacts and hemispheric accessibility of the Tl 6s² lone pair.

Supramolecular chemistry Thallium(I) complexes Steric effects

Ligand‑Driven Coordination Geometry Switch in Nickel(II) Dithiocarbamate Complexes

The Ni(II) complex of N‑ethylcyclohexyldithiocarbamate adopts a tetrahedral geometry, whereas the corresponding N‑methylcyclohexyl analog adopts a square‑planar geometry [1]. This geometry assignment is based on UV‑Vis electronic spectra and molar conductivity data. The thioureide ν(C=N) stretching frequency shifts from 1497 cm⁻¹ in Ni[MeCycHexdtc]₂ to 1484 cm⁻¹ in Ni[EtCycHexdtc]₂, reflecting altered electron delocalization in the chelate ring upon ethyl substitution [1].

Coordination chemistry Nickel(II) complexes Steric effects

Thermal Decomposition Temperature for Bismuth Sulphide (Bi₂S₃) Nanorod Synthesis

Bismuth N‑ethylcyclohexyl dithiocarbamate undergoes complete thermal decomposition to orthorhombic Bi₂S₃ nanorods at 400 °C after 2 h of calcination, yielding nanorods with average widths of 29–36 nm and direct band gap energies decreasing from 1.83 to 1.54 eV with increasing calcination time [1]. This low decomposition temperature compares favourably with traditional high‑temperature sintering routes for Bi₂S₃, which typically require temperatures above 600 °C [2].

Nanomaterial synthesis Single‑source precursor Bismuth sulphide

Corrosion Inhibition Efficiency of Cobalt(II) Dithiocarbamate Complexes on Mild Steel

Co(II) N‑methylcyclohexyl dithiocarbamate exhibits superior corrosion inhibition efficiency on mild steel compared to the Co(II) N‑ethylcyclohexyl dithiocarbamate analog. Weight‑loss measurements showed that inhibition efficiency increased with inhibitor concentration for both complexes, but the methyl derivative consistently outperformed the ethyl derivative across all tested concentrations (0.001 M, 0.01 M, and 0.1 M in 1 M HCl and 1 M H₂SO₄) [1].

Corrosion inhibition Mild steel Cobalt(II) dithiocarbamate

Unsymmetrical Sn–S Chelation in Dibutyltin(IV) Ethylcyclohexyldithiocarbamate

Single‑crystal X‑ray diffraction of dibutyltin(IV) ethylcyclohexyldithiocarbamate reveals bidentate chelation with markedly unsymmetrical Sn–S bond distances: Sn(1)–S(1) = 2.9255(11) Å vs. Sn(1)–S(2) = 2.5419(10) Å (Δ = 0.3836 Å), and Sn(1)–S(3) = 2.8922(9) Å vs. Sn(1)–S(4) = 2.5293(10) Å (Δ = 0.3629 Å) [1]. This degree of asymmetry is characteristic of the steric demand imparted by the cyclohexyl‑ethyl substitution pattern and influences the Lewis acidity at the tin centre.

Organotin chemistry Crystal structure Dithiocarbamate ligands

N‑Substituent‑Modulated Hydrophobicity for Flotation Collector Selectivity

The flotation activity of dithiocarbamate collectors depends fundamentally on the composition and structure of the hydrophobic and hydrophilic fragments [1]. Dithiocarbamates derived from cyclic amines (including cyclohexyl‑substituted variants) exhibit distinct complexing and adsorption properties on gold‑bearing sulphide surfaces compared to purely aliphatic dithiocarbamates such as sodium diethyldithiocarbamate [2]. The cyclohexyl‑ethyl combination provides an intermediate hydrophobicity between the fully aliphatic diethyl and the fully cyclic dicyclohexyl analogs, offering tunable selectivity in the preferential flotation of copper, lead, and zinc sulphide ores as well as refractory gold ores .

Mineral flotation Dithiocarbamate collectors Gold ore

Sodium cyclohexyl(ethyl)carbamodithioate – Preferred Application Scenarios Based on Quantitative Evidence


Single‑Source Precursor for Low‑Temperature Bi₂S₃ and ZnS Nanomaterial Synthesis

The N‑ethylcyclohexyl dithiocarbamate ligand has been validated as a single‑source precursor for Bi₂S₃ nanorods (complete decomposition at 400 °C, 2 h, yielding nanorods of 29–36 nm width) [1] and ZnS nanoparticles [2]. This low decomposition temperature is approximately 200 °C below traditional solid‑state synthesis routes. Procurement of the sodium salt enables in‑situ complexation with Bi(III) or Zn(II) to generate the precursor, providing a reproducible pathway to dimensionally controlled metal sulphide nanomaterials without surfactant.

Coordination Chemistry Studies Requiring Tetrahedral Ni(II) or Square‑Planar Geometry Control

The ethylcyclohexyl dithiocarbamate ligand forces tetrahedral geometry at Ni(II), whereas the methylcyclohexyl analog yields square‑planar geometry [1]. Researchers investigating magnetostructural correlations, catalytic activity, or spectroscopic structure‑property relationships in Ni(II) dithiocarbamates can exploit this substituent‑dependent geometry switch. The thioureide ν(C=N) shift (1484 vs. 1497 cm⁻¹) provides a convenient IR‑spectroscopic handle for confirming complex formation [1].

Polymetallic Sulphide Flotation Requiring Intermediate Collector Hydrophobicity

For flotation circuits processing complex Cu–Pb–Zn or refractory gold ores where sodium diethyldithiocarbamate is insufficiently hydrophobic and sodium dicyclohexyldithiocarbamate is excessively hydrophobic, sodium cyclohexyl(ethyl)carbamodithioate occupies an intermediate hydrophobicity window [1][2]. This can improve selectivity in differential flotation by balancing mineral surface adsorption strength against gangue entrainment, particularly when used in collector blends with xanthates [2].

Organotin(IV) Complex Synthesis for Biological Screening

Dibutyltin(IV) ethylcyclohexyldithiocarbamate has been structurally characterized and screened for antibacterial and cytotoxic activity (CD₅₀ < 1.00 μg/mL against HL‑60 leukemic cells) [1]. The sodium salt serves as the ligand source for preparing this and related organotin(IV) complexes. The pronounced Sn–S bond asymmetry (Δ > 0.36 Å) introduced by the ethylcyclohexyl ligand may be exploited to modulate tin centre electrophilicity in structure‑activity relationship studies [1].

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